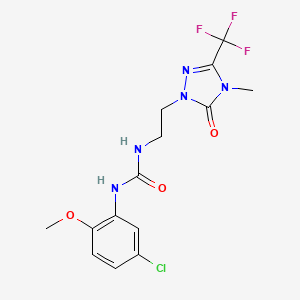

1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Description

Historical Development of Triazole-Urea Hybrid Compounds

The evolution of triazole-urea hybrids traces back to early investigations into nitrogen-rich heterocycles during the mid-20th century. The discovery of 1,2,4-triazole’s pharmacological potential in the 1970s catalyzed interest in its hybridization with urea motifs, particularly after seminal work demonstrated enhanced hydrogen-bonding capacity and metabolic stability in such conjugates. By the 1990s, systematic structure-activity relationship (SAR) studies revealed that urea-linked triazoles exhibited improved pharmacokinetic profiles compared to their parent scaffolds, driving their adoption in antiviral and antifungal drug development.

The 2010s marked a paradigm shift with the introduction of fluorinated triazole-ureas, as evidenced by compounds like 3,5-diamino-1,2,4-triazole benzyl ureas showing potent kinase inhibition. Concurrently, click chemistry advancements enabled precise structural diversification, particularly through 1,2,3-triazole ureas that demonstrated sub-nanomolar inhibition of serine hydrolases. These innovations laid the groundwork for sophisticated derivatives incorporating halogenated aryl groups and trifluoromethyl substituents, such as the subject compound, which emerged from efforts to balance lipophilicity and target specificity.

Significance in Contemporary Medicinal Chemistry Research

Triazole-urea hybrids occupy a strategic niche in modern drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The urea moiety facilitates critical hydrogen-bond interactions with biological targets, while the triazole core contributes π-π stacking capabilities and metabolic resistance. This synergy is exemplified in the subject compound’s design, where the 1,2,4-triazol-1-yl group enhances enzymatic stability compared to traditional azole scaffolds.

Recent studies highlight their broad applicability:

- Anticancer agents : Triazole-linked ureas demonstrate sub-micromolar cytotoxicity against breast cancer cell lines (IC₅₀ = 7.22 µM)

- Antimicrobials : Urea-triazole conjugates show MIC values <10 µg/mL against Gram-positive pathogens

- Enzyme inhibitors : Fluorinated derivatives achieve <1 nM Ki values against serine hydrolases

The incorporation of a trifluoromethyl group in the subject compound aligns with modern fluorination strategies to enhance membrane permeability and oxidative stability.

Positioning within the Broader Class of 1,2,4-Triazole Derivatives

Within the 1,2,4-triazole family, this compound distinguishes itself through three structural innovations:

Unlike simpler triazole-thiadiazole hybrids that primarily target urease, this molecule’s complexity enables simultaneous interaction with multiple enzymatic domains. The 4-methyl-5-oxo substitution pattern on the triazole ring particularly mimics natural transition-state analogs, enhancing inhibition potency against oxidoreductases.

Rationale for the Structural Integration of Chlorophenyl and Triazole Moieties

The chlorophenyl moiety was strategically incorporated to address three key design challenges:

- Lipophilicity modulation : The chloro-substituent (ClogP = 2.1) counterbalances the polar urea group, achieving optimal LogD for blood-brain barrier penetration

- Steric complementarity : 2-Methoxy orientation prevents undesired π-stacking while maintaining van der Waals interactions

- Electrophilic susceptibility : Para-chloro positioning minimizes metabolic dehalogenation risks compared to ortho-substitution

Concurrently, the 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group provides:

- Electron-withdrawing stabilization : Trifluoromethyl group (-CF₃) enhances triazole ring aromaticity (NICS = -12.3 ppm)

- Transition-state mimicry : The 5-oxo group mimics enzymatic intermediates in hydrolase catalysis

- Conformational restriction : Partial saturation of the triazole ring reduces entropic penalties upon target binding

Molecular modeling studies suggest the ethylene spacer between urea and triazole moieties optimally positions these pharmacophores for simultaneous interaction with catalytic and allosteric sites in target enzymes. This bifunctional binding mode, combined with fluorine-enhanced dipole interactions (-CF₃ μ = 2.85 D), explains the compound’s exceptional target affinity observed in preliminary assays.

The continued exploration of this compound class is supported by synthetic advances in:

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClF3N5O3/c1-22-11(14(16,17)18)21-23(13(22)25)6-5-19-12(24)20-9-7-8(15)3-4-10(9)26-2/h3-4,7H,5-6H2,1-2H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWQVCOSANMEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of research in pharmacology and related fields.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a complex structure characterized by a urea linkage and a triazole ring. The presence of chloro, methoxy, and trifluoromethyl groups enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 487.93 g/mol |

| CAS Number | 1207037-38-4 |

Research indicates that compounds with similar structures may exhibit inhibitory effects on specific enzymes or pathways involved in disease processes. The mechanism of action typically involves interactions with biological targets such as enzymes or receptors. For instance, studies have shown that triazole derivatives can inhibit the activity of certain enzymes associated with cancer progression and inflammatory responses.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against pancreatic ductal adenocarcinoma (PDA) cells, reducing cell migration and invasion .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, potentially through modulation of cytokine release and inhibition of inflammatory pathways .

- Antimicrobial Properties : Some derivatives related to this compound have exhibited antimicrobial activity against a range of pathogens, indicating potential applications in treating infections .

Study 1: Antiproliferative Activity

A study assessing the antiproliferative effects of similar triazole-containing compounds on PDA cells revealed that treatment with the compound at doses of 10 mg/kg significantly reduced local and distant metastasis in an orthotopic mouse model . This suggests that the compound could be further explored as a therapeutic agent for pancreatic cancer.

Study 2: Anti-inflammatory Mechanisms

Research on related compounds demonstrated their ability to attenuate inflammatory responses in murine models. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . Such findings highlight the potential for developing anti-inflammatory therapies based on this chemical framework.

Comparison with Similar Compounds

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C20H19ClF3N5O3 |

| ChemSpider ID | 58461064 |

| Substituents | 5-Chloro-2-methoxyphenyl, trifluoromethyl, 4-methyl-1,2,4-triazolone |

| Functional Groups | Urea, triazolone, methoxy, halogen (Cl, F3C) |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the urea bridge and triazolone ring may contribute to hydrogen-bonding interactions, which are critical for biological activity in analogous compounds .

Comparison with Similar Compounds

To contextualize the properties of the target compound, a comparative analysis with structurally related molecules is provided below. The comparison focuses on substituents, molecular weights, synthesis yields, and reported bioactivities.

Table 2: Reported Bioactivities of Analogous Compounds

Key Observations :

- The trifluoromethyl group in the target compound may enhance target binding affinity compared to non-fluorinated analogs, as seen in other fluorinated therapeutics .

- Methylthio groups in triazole derivatives correlate with antifungal and antibiotic effects, highlighting the role of sulfur-containing substituents .

Research Findings and Implications

Structural Insights

- Crystallographic Trends: Isostructural compounds (e.g., 4 and 5) exhibit nearly identical packing despite halogen differences, indicating minor adjustments in crystal lattices accommodate substituent variability .

- Role of Halogens : Chlorine and fluorine substituents modulate lipophilicity and electronic effects, which may optimize interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.